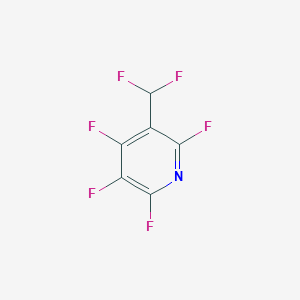
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of non-ozone depleting difluorocarbene reagents has streamlined the process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Electrophilic Reagents: Used in substitution reactions to replace fluorine atoms.
Radical Initiators: Employed in radical difluoromethylation processes.
Transition Metal Catalysts: Such as copper and silver, used to facilitate difluoromethylation.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to specific proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Difluoromethyl-quinoxalin-2-ones
- Trifluoromethyl ethers
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is unique due to its multiple fluorine atoms on the pyridine ring, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C6HF6N |
|---|---|
Molecular Weight |
201.07 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C6HF6N/c7-2-1(4(9)10)5(11)13-6(12)3(2)8/h4H |
InChI Key |
ACLTVJLNJRLBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


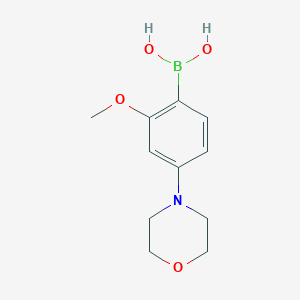
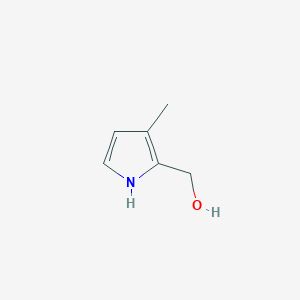

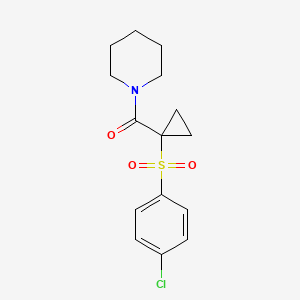
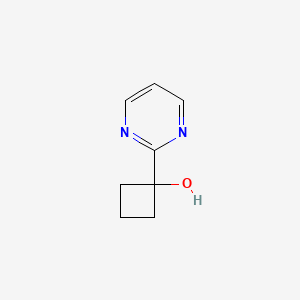
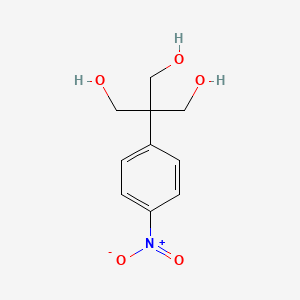

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
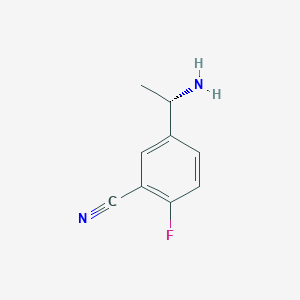
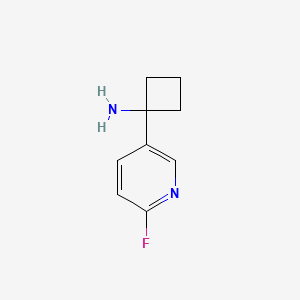
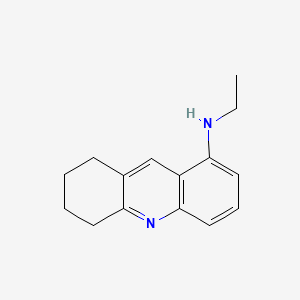
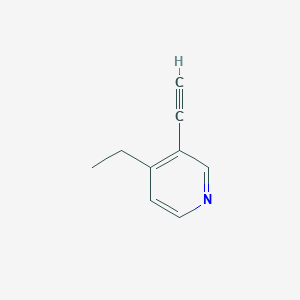
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
